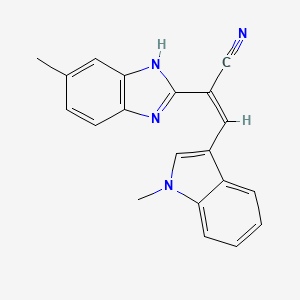
(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(1-methylindol-3-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(1-methylindol-3-yl)prop-2-enenitrile is a synthetic organic compound characterized by the presence of benzimidazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(1-methylindol-3-yl)prop-2-enenitrile typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Formation of Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The benzimidazole and indole moieties are then coupled through a Knoevenagel condensation reaction with an appropriate aldehyde or ketone to form the desired enenitrile compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens, alkyl halides, and organometallic compounds, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(1-methylindol-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(1H-indol-3-yl)prop-2-enenitrile: Similar structure but without the methyl group on the indole moiety.
(Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylindol-3-yl)prop-2-enenitrile: Similar structure but without the methyl group on the benzimidazole moiety.
Uniqueness
The presence of both benzimidazole and indole moieties, along with the specific substitution pattern, makes (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(1-methylindol-3-yl)prop-2-enenitrile unique. This unique structure may confer specific properties, such as enhanced biological activity or improved material characteristics, compared to similar compounds.
Properties
IUPAC Name |
(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(1-methylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4/c1-13-7-8-17-18(9-13)23-20(22-17)14(11-21)10-15-12-24(2)19-6-4-3-5-16(15)19/h3-10,12H,1-2H3,(H,22,23)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTLMBISEFDCBY-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CN(C4=CC=CC=C43)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CN(C4=CC=CC=C43)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-[[2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B5261607.png)
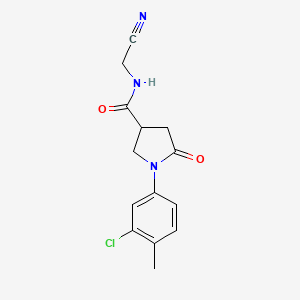
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5261620.png)
![3-[(2-Phenylethyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5261638.png)
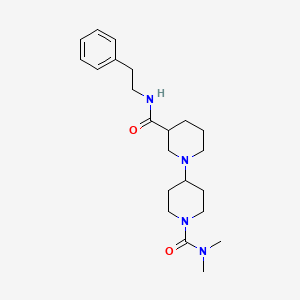
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-({methyl[(3-methylisoxazol-5-yl)methyl]amino}methyl)piperidin-2-one](/img/structure/B5261652.png)
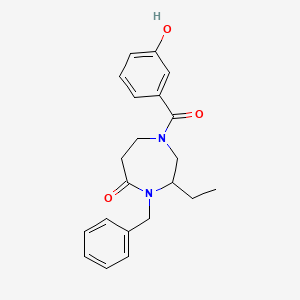
![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine](/img/structure/B5261676.png)
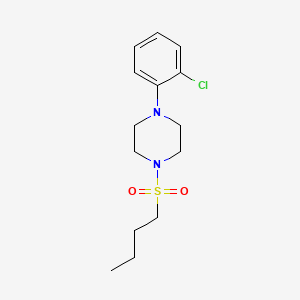
![(2R,3R,6R)-3-(3-methoxyphenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide](/img/structure/B5261689.png)
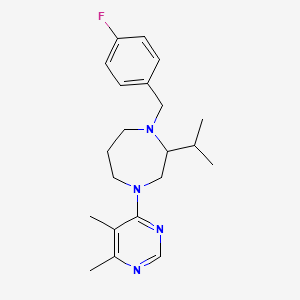
![(6Z)-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5261709.png)
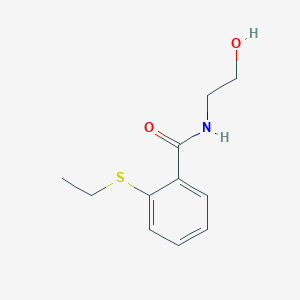
![ethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5261717.png)
